![molecular formula C26H27Cl2N3 B14008810 n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine CAS No. 15332-54-4](/img/structure/B14008810.png)
n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- is a complex organic compound with a unique structure that combines elements of carbazole and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- typically involves multi-step organic reactions. The process begins with the preparation of the carbazole core, followed by the introduction of the amine group and the bis(2-chloroethyl)amino moiety. The final step involves the formation of the methylene bridge connecting the carbazole and the substituted phenyl ring. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Applications De Recherche Scientifique
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- involves its interaction with various molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This makes it a potential candidate for anticancer therapy. The carbazole core can interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-9-ethylcarbazole: Similar structure but lacks the bis(2-chloroethyl)amino group.
9-Ethylcarbazole: Similar core structure but lacks the amine and bis(2-chloroethyl)amino groups.
Carbazole: The simplest form, lacking the additional functional groups present in 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl-
Uniqueness
The uniqueness of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- lies in its combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
15332-54-4 |
|---|---|
Formule moléculaire |
C26H27Cl2N3 |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-[(9-ethylcarbazol-3-yl)iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C26H27Cl2N3/c1-3-31-25-7-5-4-6-23(25)24-17-21(9-11-26(24)31)29-18-20-8-10-22(16-19(20)2)30(14-12-27)15-13-28/h4-11,16-18H,3,12-15H2,1-2H3 |
Clé InChI |
NKBQPVIFOIQDIT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)N=CC3=C(C=C(C=C3)N(CCCl)CCCl)C)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


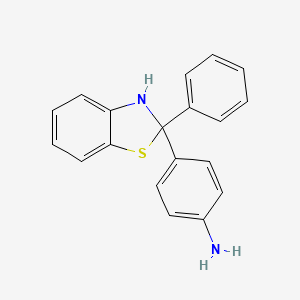
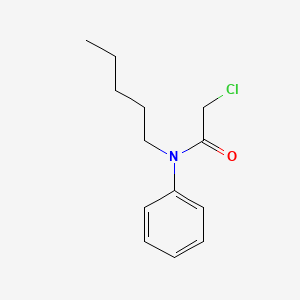


![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)

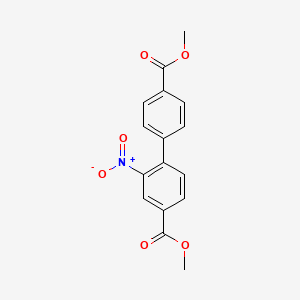
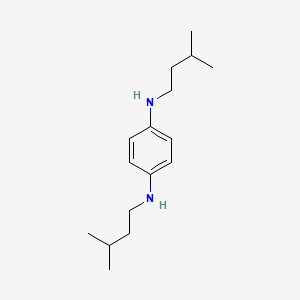

![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
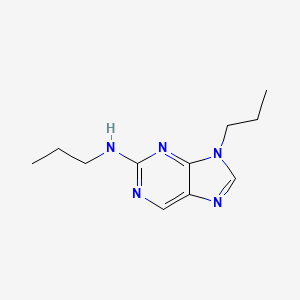

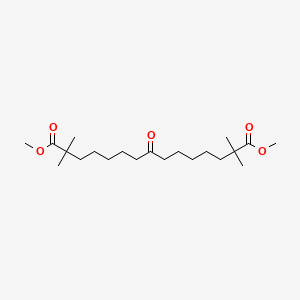
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
